Welcome to the BenchChem Online Store!
molecular formula C18H21NO B578099 2,4-Diisopropyldibenzo[b,d]furan-3-amine CAS No. 1332881-95-4

2,4-Diisopropyldibenzo[b,d]furan-3-amine

Cat. No. B578099
M. Wt: 267.372
InChI Key: ZQKFNGTUFIJENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09156870B2

Procedure details

2,4-bis (isopropenyl)dibenzo[b,d]furan-3-amine (6.6 g, 25 mmol) was dissolved in ethanol (150 mL) and to it were added 10% Pd/C (1.5 g) and 5% Pt/C (1.5 g) and hydrogenated at 50 psi of H2 over night. GC indicated complete conversion of olefin to alkane. The reaction mixture was filtered through a Celite pad and washed with methylene chloride. The filtrate was concentrated to produce 6 g (90% yield) of desired product.
Name
2,4-bis (isopropenyl)dibenzo[b,d]furan-3-amine
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:16]([NH2:17])=[C:15]([C:18]([CH3:20])=[CH2:19])[C:7]2[O:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[C:6]=2[CH:5]=1)([CH3:3])=[CH2:2]>C(O)C.[Pd].[Pt]>[CH:1]([C:4]1[C:16]([NH2:17])=[C:15]([CH:18]([CH3:20])[CH3:19])[C:7]2[O:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[C:6]=2[CH:5]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
2,4-bis (isopropenyl)dibenzo[b,d]furan-3-amine
Quantity
6.6 g
Type
reactant
Smiles
C(=C)(C)C1=CC2=C(OC3=C2C=CC=C3)C(=C1N)C(=C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
hydrogenated at 50 psi of H2 over night
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite pad
WASH
Type
WASH
Details
washed with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC2=C(OC3=C2C=CC=C3)C(=C1N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.